3-Bromo-4-cyano-2-formylbenzoic acid

Description

Molecular Structure and Chemical Formula

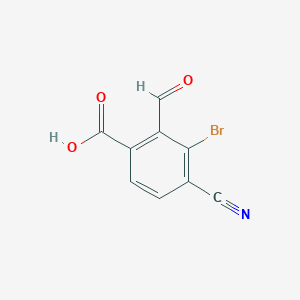

3-Bromo-4-cyano-2-formylbenzoic acid exhibits a complex molecular structure characterized by the molecular formula C₉H₄BrNO₃. The compound possesses a molecular weight of 254.04 grams per mole, establishing it as a moderately sized organic molecule within the benzoic acid derivative family. The structural framework consists of a benzene ring backbone bearing four distinct substituents: a carboxylic acid group, a bromine atom, a cyano group, and a formyl group.

The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that identifies the position of each substituent relative to the carboxylic acid functionality. The InChI identifier for this compound is InChI=1S/C9H4BrNO3/c10-8-5(3-11)1-2-6(9(13)14)7(8)4-12/h1-2,4H,(H,13,14), providing a unique chemical identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation of the molecule is C1=CC(=C(C(=C1C#N)Br)C=O)C(=O)O, which describes the connectivity and arrangement of atoms within the molecular structure. This representation facilitates computational analysis and molecular modeling studies of the compound's three-dimensional configuration.

Properties

IUPAC Name |

3-bromo-4-cyano-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-8-5(3-11)1-2-6(9(13)14)7(8)4-12/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSSKTIXWRYFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzoic acid derivative, followed by the introduction of the cyano and formyl groups through specific reactions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide. The formyl group can be added through a formylation reaction, often using formic acid or formyl chloride under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, such as temperature and concentration, leading to higher yields and improved safety .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-2-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyano substitution.

Major Products Formed

Oxidation: 3-Bromo-4-cyano-2-carboxybenzoic acid.

Reduction: 3-Bromo-4-aminomethyl-2-formylbenzoic acid.

Substitution: 3-Amino-4-cyano-2-formylbenzoic acid.

Scientific Research Applications

Synthesis Methodology

The synthesis of 3-Bromo-4-cyano-2-formylbenzoic acid often involves:

- Starting Materials : 4-Cyano-2-formylbenzoic acid as a precursor.

- Reagents : Bromine or brominating agents under controlled conditions.

- Conditions : Reactions are typically carried out in solvents like acetic acid or dichloromethane at varying temperatures.

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups facilitate further reactions, making it suitable for:

- Synthesis of Antiviral Agents : The incorporation of triazole rings into nucleosides has been shown to enhance therapeutic efficacy against viral infections .

- Carbon–Carbon Bond Formation : It plays a role in forming complex organic molecules through reactions such as Suzuki coupling and Heck reactions, which are crucial for developing new materials and drugs .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:

Case Studies

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activity against various pathogens, making them candidates for developing new antibiotics .

- Anti-inflammatory Properties : Research indicates that certain derivatives may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

The compound is also recognized for its agricultural applications, particularly in pest control and plant growth regulation:

Pesticidal Activity

Research has demonstrated that this compound exhibits herbicidal properties, effectively inhibiting the growth of specific weeds and pathogens . It can be used as a:

- Herbicide : Effective against broadleaf weeds.

- Fungicide : Inhibits fungal pathogens like Cytospora mandshurica.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-2-formylbenzoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the cyano and formyl groups allows for interactions with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Parameter | 3-Bromo-4-cyano-2-formylbenzoic Acid | 4-Bromo-3-methylbenzoic Acid |

|---|---|---|

| Molecular Formula | C₉H₄BrNO₃ | C₈H₇BrO₂ |

| Molecular Weight (g/mol) | 254.04 | 215.04 |

| Functional Groups | -Br, -CN, -CHO, -COOH | -Br, -CH₃, -COOH |

| Substituent Positions | Br (3), CN (4), CHO (2), COOH (1) | Br (4), CH₃ (3), COOH (1) |

Key Observations :

- The cyano and formyl groups in the target compound introduce electron-withdrawing effects, likely enhancing the acidity of the carboxylic acid group compared to the methyl-substituted analog .

- Bromine’s position (meta vs. para) alters electronic distribution, influencing reactivity in substitution or coupling reactions.

Table 2: Physicochemical and Hazard Comparison

Key Observations :

- Safety data for this compound are unavailable, necessitating caution during handling.

- The methyl-substituted analog is well-documented as a skin and respiratory irritant, with established safety protocols .

Regulatory and Handling Considerations

- 4-Bromo-3-methylbenzoic Acid :

- This compound: Regulatory data are lacking, but its reactive functional groups suggest stricter handling protocols (e.g., inert atmosphere for synthesis).

Q & A

Q. Basic

- ¹H/¹³C NMR :

- Formyl group : A singlet at δ 10.1–10.3 ppm (¹H); δ 190–195 ppm (¹³C).

- Carboxylic acid : Broad peak at δ 12–13 ppm (¹H); δ 170–175 ppm (¹³C).

- Bromine/cyano groups : Indirect effects on adjacent protons (deshielding) .

- IR spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2220 cm⁻¹ (C≡N stretch), and ~2500–3000 cm⁻¹ (broad O-H stretch).

- Mass spectrometry :

- Molecular ion [M-H]⁻ at m/z 268 (calculated for C₉H₄BrNO₃).

How can researchers resolve contradictions in NMR data when assigning substituent positions in derivatives?

Advanced

Contradictions often arise from overlapping signals or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to map substituent connectivity. For example, HMBC can link the formyl proton to C-2 and C-3 positions.

- X-ray crystallography : Use single-crystal diffraction (Mo-Kα radiation) to unambiguously assign positions. Refine data with SHELXL, leveraging its robust least-squares algorithms for disordered structures .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G**) to validate assignments .

What strategies optimize regioselective functionalization for complex molecule synthesis?

Advanced

To enhance regioselectivity:

- Protecting groups : Temporarily block the carboxylic acid with methyl ester protection (CH₃I/K₂CO₃) to direct bromination/cyanation to the aromatic ring.

- Metal catalysis : Use Pd(0)-catalyzed cross-coupling (Suzuki, Heck) to functionalize the bromine site while preserving the formyl/cyano groups. Optimize ligand selection (e.g., SPhos for bulky substrates) .

- Directed ortho-metalation : Employ lithium amides (e.g., LDA) to deprotonate positions adjacent to electron-withdrawing groups (cyano, formyl), enabling selective lithiation and subsequent quenching with electrophiles .

What experimental approaches study the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

Q. Advanced

- Ligand design : The carboxylic acid (bridging ligand), formyl (hydrogen-bond acceptor), and cyano (potential axial ligand) groups enable diverse coordination modes. Synthesize MOFs via solvothermal reactions (e.g., DMF/H₂O at 120°C) with Zn²⁺ or Cu²⁺ nodes.

- Characterization :

- DFT calculations : Model binding energies to predict preferential metal-ligand interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.